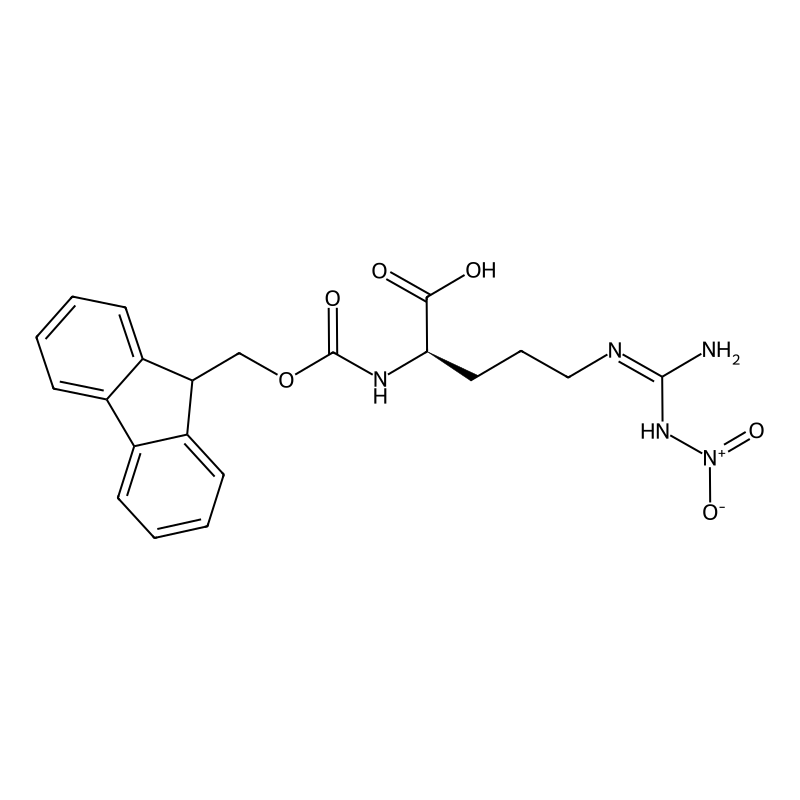

Fmoc-D-Arg(NO2)-OH

Content Navigation

Peptide chemists often face synthesis failure when substituting D-Arg(NO2) with L-Arg or alternative protecting groups like Pbf. Fmoc-D-Arg(NO2)-OH is the precise building block that overcomes these challenges:

- Ensures D-stereochemistry for enzymatic stability and extended in-vivo half-life.

- Nitro protection provides orthogonal cleavage via SnCl2 reduction, avoiding TFA-labile group conflicts.

- Validated for solid-phase peptide synthesis; ≥98% purity (HPLC), enantiomeric purity ≥99% ee.

Global stock ready for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Fmoc-D-Arg(NO2)-OH is a protected amino acid derivative designed for introducing D-arginine into synthetic peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The Nα-Fmoc group provides temporary protection of the alpha-amine, which is removed under mild basic conditions in each synthesis cycle. The side-chain guanidino group is protected by a nitro (NO2) group, a strong electron-withdrawing moiety that prevents side reactions during peptide elongation and is stable to the repetitive base treatments used in Fmoc-SPPS. The D-stereoisomer configuration is critical for applications requiring enhanced peptide stability against enzymatic degradation.

References

- [1] Knappe, D., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLoS One 12.6 (2017): e0178943.

- [2] Datta, P., et al. "D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides." Microbiology (2024).

- [3] Ghosh, C., et al. "Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides." ACS Infectious Diseases 10.2 (2024): 637-652.

- [4] Hong, S. Y., et al. "Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions." Journal of peptide science 7.10 (2001): 556-563.

- [8] Albericio, F., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules 24.20 (2019): 3746.

- [11] Fields, G. B. "Introduction to Solid-Phase Peptide Synthesis." Current Protocols in Protein Science, Chapter 18, Unit 18.1 (2001).

Substituting Fmoc-D-Arg(NO2)-OH with a seemingly similar analog can lead to critical synthesis failure or biologically inactive products. Replacing it with the L-enantiomer, Fmoc-L-Arg(NO2)-OH, fundamentally alters the peptide's stereochemistry, eliminating its primary benefit of resistance to enzymatic degradation. Swapping the nitro (NO2) side-chain protection for a more common alternative like Pbf (Fmoc-D-Arg(Pbf)-OH) changes the required deprotection chemistry. The NO2 group requires specific, often harsher, cleavage conditions (e.g., strong acids like HF or reduction with SnCl2) compared to the standard TFA cocktails used for Pbf. This difference in chemical workflow makes them non-interchangeable without a complete redesign of the synthesis and cleavage strategy.

References

- [3] Ghosh, C., et al. "Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides." ACS Infectious Diseases 10.2 (2024): 637-652.

- [4] Hong, S. Y., et al. "Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions." Journal of peptide science 7.10 (2001): 556-563.

- [9] Albericio, F., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules 24.20 (2019): 3746.

Proteolytic Stability: D- vs. L-Arginine

Incorporation of D-arginine is a well-established strategy to increase a peptide's half-life in biological fluids. In a study on oncocin-derived peptides, substituting L-arginine at key cleavage sites with D-arginine (creating analog Onc112) dramatically increased stability in mouse serum. The parent peptide with L-arginine (Onc18) had a half-life of only 25 minutes, whereas the D-arginine substituted analog (Onc112) had a half-life greater than 8 hours. This demonstrates that the D-stereochemistry of this building block directly translates to a significant increase in biological stability.

| Evidence Dimension | Peptide half-life in mouse serum |

| Target Compound Data | > 8 hours (for peptide containing D-Arg) |

| Comparator Or Baseline | 25 minutes (for parent peptide containing L-Arg) |

| Quantified Difference | >19-fold increase in half-life |

| Conditions | Incubation of oncocin-derived peptides in mouse serum, followed by RP-HPLC analysis to quantify remaining intact peptide. |

For developing peptide-based drugs or long-acting probes, this enhanced stability is a critical design feature that reduces dosing frequency and improves therapeutic efficacy.

Minimized δ-Lactam Side Reaction

A critical side reaction during the coupling of protected arginine is the formation of an inactive δ-lactam, which terminates the peptide chain and reduces yield. Comparative studies have shown that the choice of side-chain protection significantly impacts the rate of this side reaction. When activated with DIC/OxymaPure, Fmoc-Arg(NO2)-OH demonstrates a much lower tendency for δ-lactam formation compared to the commonly used Fmoc-Arg(Pbf)-OH and especially Fmoc-Arg(Boc)2-OH. This inherent chemical stability during the coupling step leads to higher fidelity in the synthesis of the target peptide sequence.

| Evidence Dimension | Propensity for δ-lactam formation (side reaction) |

| Target Compound Data | Low tendency |

| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (Higher tendency); Fmoc-Arg(Boc)2-OH (High propensity) |

| Quantified Difference | Qualitatively lower rate of chain-terminating side reaction compared to Pbf and bis-Boc protected analogs. |

| Conditions | Activation of Fmoc-Arg(X)-OH derivatives for coupling during solid-phase peptide synthesis. |

Selecting this compound minimizes a major source of impurity (des-Arg sequences), simplifying purification and increasing the reliable yield of the final peptide product.

Base Stability in Fmoc-SPPS Cycles

The Fmoc-SPPS workflow relies on the stability of side-chain protecting groups to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc removal. The nitro (NO2) protecting group is completely stable under these conditions. A study assessing the stability of various protected arginine derivatives found that while Fmoc-Arg(Boc)2-OH showed degradation over time in DMF, the NO2 and Pbf analogues were totally stable. This ensures the integrity of the arginine side chain throughout the iterative cycles of peptide elongation, which is a fundamental requirement for any building block used in this synthesis strategy.

| Evidence Dimension | Chemical stability in DMF solution |

| Target Compound Data | Completely stable over 10 days |

| Comparator Or Baseline | Fmoc-Arg(Boc)2-OH (showed degradation) |

| Quantified Difference | Maintains chemical integrity, unlike the bis-Boc protected analog which degrades in solution. |

| Conditions | Storage of Fmoc-Arg(X)-OH derivatives in N,N-Dimethylformamide (DMF) at room temperature, monitored by HPLC over time. |

This stability guarantees precursor integrity and prevents the introduction of synthesis-related impurities, ensuring high-quality and reproducible manufacturing of complex peptides.

Protease-Resistant Peptide Therapeutics

This is the ideal building block for synthesizing peptide drug candidates with extended in-vivo half-lives. The D-arginine residue acts as a barrier to proteolytic enzymes that typically cleave at L-arginine sites, significantly slowing degradation in serum and plasma.

Conformationally Defined Peptidomimetics

Incorporating D-amino acids is a key strategy for inducing specific secondary structures, such as beta-turns, in synthetic peptides. Fmoc-D-Arg(NO2)-OH is used to create conformationally constrained peptides for studying protein-protein interactions or for use as structural probes.

Stable Antimicrobial Peptides (AMPs)

Many natural cationic AMPs are rich in arginine but are limited by their susceptibility to proteases. Synthesizing all-D-amino acid versions of these peptides using this reagent can produce highly stable AMPs that retain their antibacterial activity even in the presence of serum and proteolytic enzymes.

Orthogonal Deprotection Strategies

The nitro group's unique deprotection requirements (e.g., reduction via SnCl2) offer an orthogonal cleavage strategy. This is valuable in syntheses where standard TFA-labile groups (like Pbf) might be prematurely cleaved or where other parts of the molecule are sensitive to standard TFA cocktails.

References

- [1] Knappe, D., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLoS One 12.6 (2017): e0178943.

- [2] Ghosh, C., et al. "Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides." ACS Infectious Diseases 10.2 (2024): 637-652.

- [3] Datta, P., et al. "D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides." Microbiology (2024).

- [4] Hong, S. Y., et al. "Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions." Journal of peptide science 7.10 (2001): 556-563.

- [5] Albericio, F., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules 24.20 (2019): 3746.

XLogP3

Sequence

Explore Compound Types